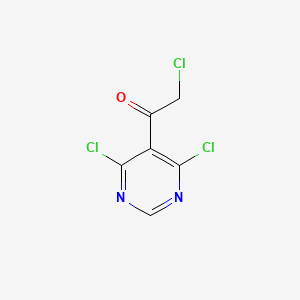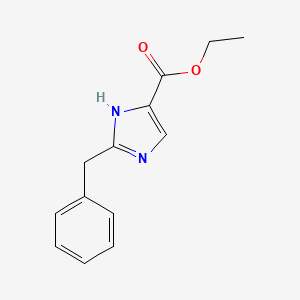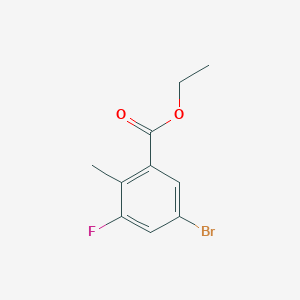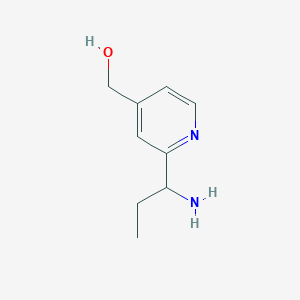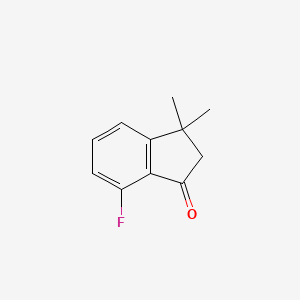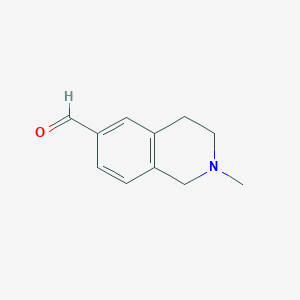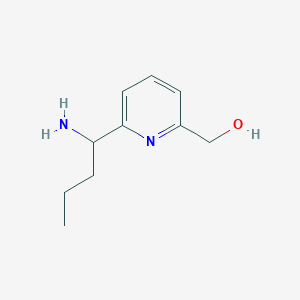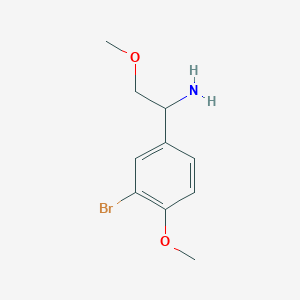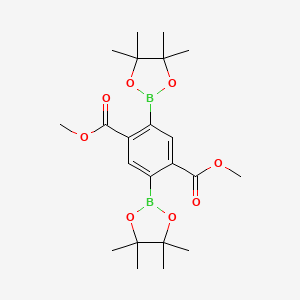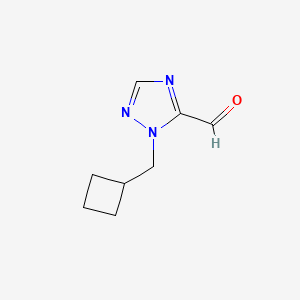
1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a cyclobutylmethyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with formylhydrazine, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products:
Oxidation: 1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: 1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The cyclobutylmethyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
- 1-(Cyclopropylmethyl)-1H-1,2,4-triazole-5-carbaldehyde
- 1-(Cyclopentylmethyl)-1H-1,2,4-triazole-5-carbaldehyde
- 1-(Cyclohexylmethyl)-1H-1,2,4-triazole-5-carbaldehyde
Comparison: 1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This makes it more rigid compared to its cyclopropyl and cyclopentyl analogs, potentially leading to different biological activities and chemical reactivity. The cyclobutyl group also affects the compound’s solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2-(cyclobutylmethyl)-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C8H11N3O/c12-5-8-9-6-10-11(8)4-7-2-1-3-7/h5-7H,1-4H2 |
Clé InChI |
MBRNQMOPZHSRAV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CN2C(=NC=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


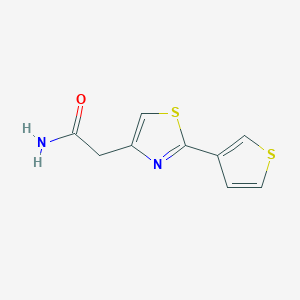
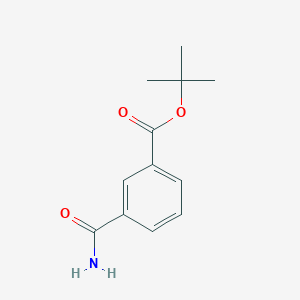
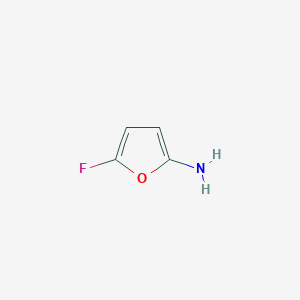
![6,7,8,9-Tetrahydro-5H-dibenzo[b,i][1,6]oxazecine](/img/structure/B12968811.png)
